3-{[(Furan-2-ylmethyl)amino]methyl}phenol
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Overview
Description
3-{[(Furan-2-ylmethyl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a furan-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-ylmethyl)amino]methyl}phenol typically involves the reaction of furan-2-ylmethylamine with a suitable phenolic compound. One common method involves the use of a phenolic compound with a leaving group, such as a halide, which reacts with furan-2-ylmethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent like dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Furan-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-{[(Furan-2-ylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan-2-ylmethylamino group can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-{[(Furan-2-ylmethyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
3-{[(Furan-2-ylmethyl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
3-{[(Furan-2-ylmethyl)amino]methyl}phenol is unique due to the presence of both a phenolic hydroxyl group and a furan-2-ylmethylamino group.
Properties
CAS No. |
827328-40-5 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H13NO2/c14-11-4-1-3-10(7-11)8-13-9-12-5-2-6-15-12/h1-7,13-14H,8-9H2 |
InChI Key |
ZMNDFCYQZIPEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=CO2 |
Origin of Product |
United States |
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